N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide
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Overview
Description
N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide is a chemical compound known for its unique structure and properties It is a derivative of decanedihydrazide, where the hydrazide groups are substituted with (E)-(4-nitrophenyl)methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the hydrazide and aldehyde groups.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide involves its interaction with molecular targets through its nitro and hydrazide groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s ability to undergo various chemical transformations makes it a versatile molecule in different applications.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-dimethylaminophenyl)methylidene]decanedihydrazide
Uniqueness
N’~1~,N’~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in redox reactions and nucleophilic aromatic substitution, making this compound versatile in various chemical and biological applications.
Properties
Molecular Formula |
C24H28N6O6 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H28N6O6/c31-23(27-25-17-19-9-13-21(14-10-19)29(33)34)7-5-3-1-2-4-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(35)36/h9-18H,1-8H2,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChI Key |
QGEOHLJLKNGUAG-RPCRKUJJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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